![molecular formula C16H24BrCl2N3O3 B4426814 2-[2-Bromo-6-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetonitrile;dihydrochloride](/img/structure/B4426814.png)
2-[2-Bromo-6-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetonitrile;dihydrochloride
Overview
Description
2-[2-Bromo-6-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetonitrile;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a brominated aromatic ring, a methoxy group, a morpholine moiety, and an acetonitrile group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-6-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetonitrile;dihydrochloride typically involves multiple steps, starting with the bromination of a methoxy-substituted aromatic compound. The brominated intermediate is then reacted with a morpholine derivative under controlled conditions to introduce the morpholine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-Bromo-6-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetonitrile;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a methoxybenzaldehyde, while reduction of the nitrile group can produce a primary amine .
Scientific Research Applications
2-[2-Bromo-6-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetonitrile;dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Bromo-6-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetonitrile;dihydrochloride involves its interaction with specific molecular targets. The brominated aromatic ring and morpholine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The acetonitrile group may also play a role in binding to active sites of proteins .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyacetophenone: Shares the brominated aromatic ring and methoxy group but lacks the morpholine and acetonitrile moieties.
2-Bromoanisole: Contains a brominated aromatic ring and methoxy group but does not have the additional functional groups present in the target compound.
Uniqueness
The presence of the morpholine moiety and acetonitrile group distinguishes it from simpler brominated aromatic compounds .
Properties
IUPAC Name |
2-[2-bromo-6-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetonitrile;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O3.2ClH/c1-21-15-11-13(10-14(17)16(15)23-7-2-18)12-19-3-4-20-5-8-22-9-6-20;;/h10-11,19H,3-9,12H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEAEYUMGSHQQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OCC#N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrCl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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